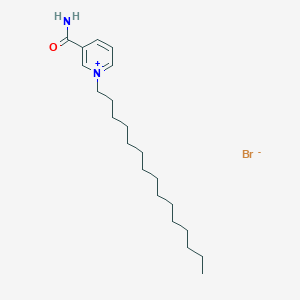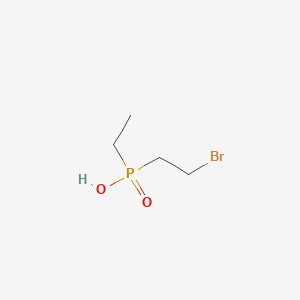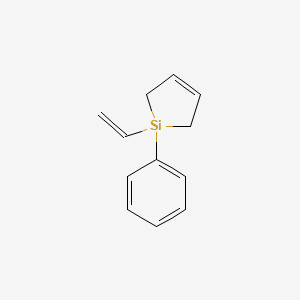
1-Ethenyl-1-phenyl-2,5-dihydro-1H-silole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-1-phenyl-2,5-dihydro-1H-silole is a chemical compound known for its unique structural properties and potential applications in various fields. It is a member of the silole family, which is characterized by a five-membered ring containing silicon. The presence of both ethenyl and phenyl groups attached to the silole ring imparts distinct chemical and physical properties to this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-1-phenyl-2,5-dihydro-1H-silole typically involves the hydrosilylation of alkynylphenylsilanes. This process can be initiated using a silyl cation as a chain carrier. For instance, diorganyl [2-(trimethylsilylethynyl)phenyl]silanes can be treated with trityl tetrakis(pentafluorophenyl)borate (TPFPB) in benzene to afford the corresponding benzosiloles .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydrosilylation reactions under controlled conditions to ensure high yield and purity. The use of transition metal catalysts and optimized reaction parameters is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethenyl-1-phenyl-2,5-dihydro-1H-silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silole oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Substitution reactions can occur at the phenyl ring or the silicon atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Silole oxides.
Reduction: Ethyl-substituted siloles.
Substitution: Halogenated siloles.
Applications De Recherche Scientifique
1-Ethenyl-1-phenyl-2,5-dihydro-1H-silole has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for their potential use in bioimaging and biosensing due to their fluorescence properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug delivery systems.
Mécanisme D'action
The mechanism of action of 1-ethenyl-1-phenyl-2,5-dihydro-1H-silole involves its interaction with molecular targets through its silicon-containing ring structure. The low-lying LUMOs (Lowest Unoccupied Molecular Orbitals) of siloles, resulting from the interaction between the σ* orbital of the silylene moiety and the π* orbital of the butadiene moiety, play a crucial role in its photophysical properties
Comparaison Avec Des Composés Similaires
- 1,2-Ethanediol, 1-phenyl-
- 1H-Pyrrole, 2,5-dihydro-
- 1-ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one
Comparison: 1-Ethenyl-1-phenyl-2,5-dihydro-1H-silole stands out due to its unique silicon-containing ring structure, which imparts distinct photophysical properties compared to other similar compounds. For instance, while 1,2-ethanediol, 1-phenyl- is primarily used in organic synthesis, this compound is notable for its applications in optoelectronics and material science .
Propriétés
Numéro CAS |
50694-32-1 |
|---|---|
Formule moléculaire |
C12H14Si |
Poids moléculaire |
186.32 g/mol |
Nom IUPAC |
1-ethenyl-1-phenyl-2,5-dihydrosilole |
InChI |
InChI=1S/C12H14Si/c1-2-13(10-6-7-11-13)12-8-4-3-5-9-12/h2-9H,1,10-11H2 |
Clé InChI |
VKASXOWNUAKPAO-UHFFFAOYSA-N |
SMILES canonique |
C=C[Si]1(CC=CC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



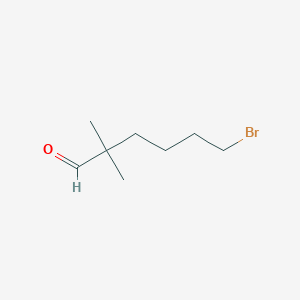
![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)
![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)
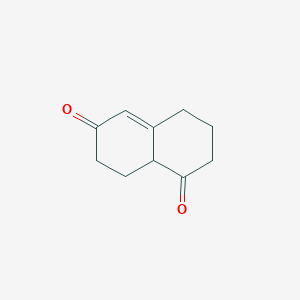

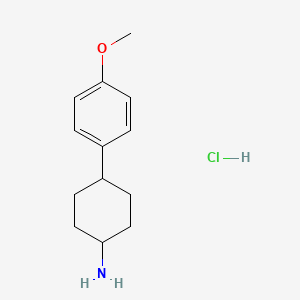
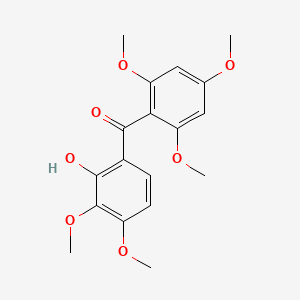
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)
